3-(氯甲基)-4-(三氟甲基)吡啶

描述

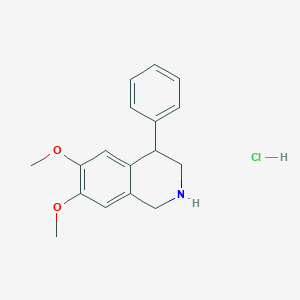

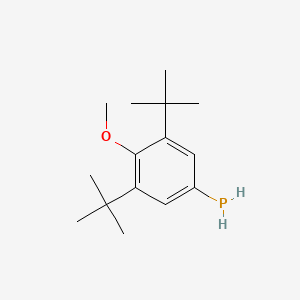

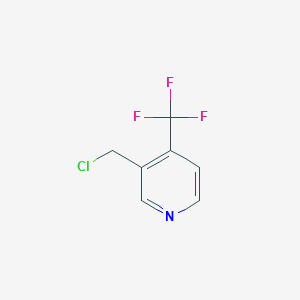

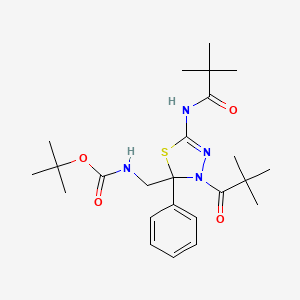

“3-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a type of organic compound that contains a pyridine ring, a trifluoromethyl group, and a chloromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” would consist of a pyridine ring with a trifluoromethyl group attached at the 4-position and a chloromethyl group attached at the 3-position . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis

The trifluoromethyl group in “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” would depend on its specific structure and the presence of the trifluoromethyl and chloromethyl groups . Trifluoromethyl ketones (TFMKs) are known for their unique properties, which could be relevant to this compound .科学研究应用

合成与结构表征:

- 一项研究调查了5-三氟甲基-吡啶-2-硫酮与碘的相互作用产物,该产物与3-(氯甲基)-4-(三氟甲基)吡啶有关,并提供了对其合成和结构表征的见解 (Chernov'yants 等人,2011)。

除草剂合成的中间体:

- 与3-(氯甲基)-4-(三氟甲基)吡啶密切相关的化合物2-氯-3-(2',2',2'-三氟乙氧基)-吡啶已被确定为除草剂三氟磺草酮合成的关键中间体 (左杭东,2010)。

金属化和功能化:

- 研究表明,包括类似于3-(氯甲基)-4-(三氟甲基)吡啶的化合物在内的不同的三氟甲基取代的吡啶可以进行选择性金属化和后续功能化,这证明了它们在化学合成中的多功能性 (Schlosser & Marull,2003)。

生命科学研究的构建模块:

- 一项研究强调了使用与3-(氯甲基)-4-(三氟甲基)吡啶相关的(三氟甲氧基)吡啶作为生命科学导向研究的新型重要构建模块,突出了它们在该领域的意义 (Manteau 等人,2010)。

三取代吡啶的合成:

- 最近的进展使得3-氯吡啶的区域选择性3,4-双官能化成为可能,3-氯吡啶在结构上类似于3-(氯甲基)-4-(三氟甲基)吡啶,从而导致各种2,3,4-三取代吡啶的合成 (Heinz 等人,2021)。

抗菌和抗氧化活性:

- 已经研究了与3-(氯甲基)-4-(三氟甲基)吡啶相关的化合物2-氯-6-(三氟甲基)吡啶的抗菌活性和DNA相互作用,显示了其在生物活性应用中的潜力 (Evecen 等人,2017)。

未来方向

The future directions for “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” could involve further exploration of its synthesis, properties, and potential applications. The increasing importance of the trifluoromethyl group in various fields suggests that there could be significant interest in compounds like this .

作用机制

Target of Action

The primary target of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule .

Biochemical Pathways

The trifluoromethylation process affects the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Result of Action

The result of the action of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is the synthesis of diverse fluorinated compounds through selective C–F bond activation . These fluorinated compounds have various applications in pharmaceuticals, agrochemicals, and materials .

Action Environment

The action, efficacy, and stability of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature and pH. Moreover, the presence of other substances can also influence the compound’s action through competitive reactions.

: Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) : The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs - Chemical Communications (RSC Publishing) : Redox potentials of trifluoromethyl-containing compounds : Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing)

属性

IUPAC Name |

3-(chloromethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZOSQNZWBBWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)